![molecular formula C14H11NO3 B015312 2-Methyl-5-nitrobenzophenone CAS No. 39272-00-9](/img/structure/B15312.png)
2-Methyl-5-nitrobenzophenone
Overview
Description
2-Methyl-5-nitrobenzophenone is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents like ethanol, acetone, and chloroform. The compound is also known as Michler's ketone and is used in the synthesis of various organic compounds.
Scientific Research Applications
Organic Synthesis
“2-Methyl-5-nitrobenzophenone” is used in organic synthesis . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Crystal Growth
The compound has been used in the growth of 2-amino-5-nitrobenzophenonium picrate (ANBP) crystals . The crystals were grown by slow evaporation solution growth technique from a mixed solvent system of ethanol–chloroform–acetic acid .
Nuclear Magnetic Resonance Analysis
The 1H and 13C signals of the grown crystal are identified by the nuclear magnetic resonance analyses . This helps in understanding the structure and properties of the crystal .
Fourier Transformed Infrared Spectroscopy
Fourier transformed infrared spectroscopy confirms the presence of characteristic functional groups present in the grown crystal . This is crucial in understanding the molecular structure and chemical bonding of the crystal .
Powder X-ray Diffraction
Powder X-ray diffraction was carried out to determine the structure and crystallinity of the grown crystals . The crystal belongs to the monoclinic system .
Thermogravimetric and Differential Thermal Analysis
Thermogravimetric and differential thermal analysis studies reveal no decomposition up to the melting point . This provides insights into the thermal stability of the crystal .
Scanning Electron Microscopy
The surface morphology of the as-grown crystals was studied by scanning electron microscopy . This helps in understanding the surface structure and texture of the crystal .
Anti-malarial Agent Synthesis
2-Amino-5-nitrobenzophenone was used in the synthesis of [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone, which is an anti-malarial agent .
properties
IUPAC Name |
(2-methyl-5-nitrophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-10-7-8-12(15(17)18)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUCOWULQJLJNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399357 | |
Record name | 2-METHYL-5-NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitrobenzophenone | |
CAS RN |
39272-00-9 | |
Record name | 2-METHYL-5-NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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